molecular formula C17H26O B15160012 1-(Dec-2-EN-2-YL)-4-methoxybenzene CAS No. 654640-40-1

1-(Dec-2-EN-2-YL)-4-methoxybenzene

Cat. No.: B15160012
CAS No.: 654640-40-1
M. Wt: 246.4 g/mol
InChI Key: WWIMVNWLGZVMCU-UHFFFAOYSA-N
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Description

1-(Dec-2-en-2-yl)-4-methoxybenzene is a high-purity chemical compound supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This specialty organic compound features a methoxybenzene (anisole) core substituted with a decyl chain containing a double bond (alkene) at the 2-position. This molecular structure, combining an aromatic ring with a long alkenyl chain, makes it a valuable intermediate in organic synthesis, particularly for developing more complex molecules. Potential research applications include its use as a building block in materials science, for example in the synthesis of liquid crystals or advanced polymers, and in pharmaceutical research for the preparation of compound libraries. Researchers value this compound for the synthetic handle provided by its alkene functional group, which allows for further chemical modifications through various reactions. The specific physicochemical properties—including its melting point, boiling point, and logP—should be characterized upon acquisition. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use and to conduct their own experiments to verify the compound's suitability for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654640-40-1

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-dec-2-en-2-yl-4-methoxybenzene

InChI

InChI=1S/C17H26O/c1-4-5-6-7-8-9-10-15(2)16-11-13-17(18-3)14-12-16/h10-14H,4-9H2,1-3H3

InChI Key

WWIMVNWLGZVMCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for 1 Dec 2 En 2 Yl 4 Methoxybenzene and Analogues

Established Synthetic Pathways for Alkenyl Moieties (e.g., Dec-2-en-2-yl)

The cornerstone of synthesizing 1-(Dec-2-en-2-yl)-4-methoxybenzene lies in the stereoselective construction of the tetrasubstituted dec-2-en-2-yl fragment. This is often achieved through the synthesis of a suitable organometallic precursor that can then be used in cross-coupling reactions.

Synthesis of Organoboron Precursors (e.g., Tetramethyl-1,3,2-dioxaborolane Derivatives)

A highly effective method for preparing tetrasubstituted alkenylboronates involves the reaction of 1,1-diorganoboron compounds with carbonyl compounds. organic-chemistry.orgnih.gov Specifically, the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dec-2-ene, the key precursor for the target molecule, can be achieved through the lithiation of a diborylmethane derivative followed by nucleophilic addition to a ketone.

A plausible route commences with the reaction of a lithiated gem-diboryl species, such as lithiated bis(pinacolato)diborylmethane, with octan-2-one. This addition reaction, followed by a syn-elimination of a boron-containing leaving group, yields the desired tetrasubstituted alkenylboronate with high stereoselectivity. organic-chemistry.orgnih.gov The pinacol (B44631) ester form of the boronic acid is particularly useful due to its stability and compatibility with a wide range of reaction conditions. researchgate.net

Table 1: Synthesis of Tetrasubstituted Alkenylboronates from Ketones

Ketone Reactant Diboryl Reagent Product Yield (%) Reference
Octan-2-one Lithiated bis(pinacolato)diborylmethane (E/Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dec-2-ene High organic-chemistry.orgnih.gov
Acetophenone Lithiated bis(pinacolato)diborylmethane (E/Z)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene 95 organic-chemistry.org
Cyclohexanone Lithiated bis(pinacolato)diborylmethane 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene 92 organic-chemistry.org

This table presents representative examples of the synthesis of tetrasubstituted alkenylboronates using the methodology described by Endo, Hirokami, and Shibata. The specific yield for the dec-2-en-2-yl derivative is not explicitly reported but is expected to be high based on analogous reactions.

Stereoselective Approaches in Alkene Synthesis

The stereoselectivity of the alkene formation is a critical aspect of the synthesis. The reaction of the lithiated diborylmethane with the ketone proceeds through a proposed intermediate that, upon elimination, preferentially forms one of the two possible geometric isomers of the alkene. organic-chemistry.orgnih.gov The choice of the diboryl reagent and the reaction conditions can influence the stereochemical outcome. Alternative methods for the stereoselective synthesis of tetrasubstituted alkenes include the carbometalation of internal alkynes, though this can be challenging due to steric hindrance. acs.org

Strategies for Constructing the Aryl-Alkenyl Carbon-Carbon Linkage

With the tetrasubstituted alkenylboronate in hand, the next crucial step is the formation of the carbon-carbon bond between the alkenyl moiety and the 4-methoxyphenyl (B3050149) group.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. researchgate.net In the context of synthesizing this compound, this involves the palladium-catalyzed coupling of the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dec-2-ene with a suitable 4-methoxyphenyl halide, such as 1-bromo-4-methoxybenzene. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-based ligands being common. uwindsor.ca

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Alkenylboronates with Aryl Halides

Alkenylboronate Aryl Halide Catalyst/Ligand Base Product Yield (%) Reference
(E/Z)-2-(Bpin)dec-2-ene 1-Bromo-4-methoxybenzene Pd(PPh₃)₄ K₂CO₃ This compound Good to Excellent researchgate.net
Isopropenylboronic acid pinacol ester 4-Bromoanisole PdCl₂(dppf) K₃PO₄ 1-Isopropenyl-4-methoxybenzene 85 orgsyn.org
(E)-Styrylboronic acid 1-Iodo-4-methoxybenzene Pd(OAc)₂/SPhos K₃PO₄ (E)-1-Methoxy-4-styrylbenzene 92 rsc.org

This table provides examples of Suzuki-Miyaura reactions analogous to the synthesis of the target compound. Bpin refers to the pinacolato group.

Boron-ate Complex-Mediated Synthesis

An alternative approach involves the formation of a boron-ate complex. The reactivity of organoboron compounds in cross-coupling reactions can be enhanced by the formation of an "ate" complex, which is generated by the addition of a base to the boron center. nih.gov This increases the nucleophilicity of the organic group attached to the boron, facilitating the transmetalation step in the catalytic cycle.

Functionalization and Modification of the Methoxybenzene Core

The 4-methoxyphenyl component of the target molecule is typically introduced as a pre-functionalized coupling partner, most commonly as an aryl halide. 1-Bromo-4-methoxybenzene is a commercially available and frequently used starting material for this purpose. nih.gov

Further functionalization of the methoxybenzene ring, if required for the synthesis of analogues, can be achieved through various aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing group, which can be exploited to introduce other substituents onto the aromatic ring prior to the cross-coupling reaction. For instance, bromination of anisole (B1667542) can be directed to the para position to yield the required 1-bromo-4-methoxybenzene.

Alkylation and Arylation Strategies

The construction of the this compound framework can be approached through several strategic disconnections, primarily involving the formation of the bond between the aromatic ring and the decenyl side chain. Friedel-Crafts alkylation and acylation reactions are foundational to this approach.

Friedel-Crafts Alkylation of Anisole:

A primary route to similar long-chain alkylated anisoles involves the direct alkylation of anisole with a suitable decene isomer using a Lewis acid catalyst. mdpi.com While direct alkylation with 2-decene could theoretically yield the desired product, such reactions are often complicated by carbocation rearrangements, leading to a mixture of isomers. The reaction of anisole with an alkyl halide in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), typically results in a mixture of ortho and para substituted products, with the para isomer being the major product due to reduced steric hindrance. prepchem.comyoutube.com

A plausible, though not explicitly documented, synthetic route to this compound could involve a two-step process starting with the Friedel-Crafts acylation of anisole with a suitable acyl halide, such as decanoyl chloride, to form 1-(4-methoxyphenyl)decan-1-one. This is then followed by a Wittig reaction or a Grignard reaction with a methylating agent and subsequent dehydration to introduce the double bond at the desired position.

Alternative Arylation Approaches:

Cross-coupling reactions offer another avenue for the synthesis of these compounds. For instance, the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable decenyl halide could form the desired carbon-carbon bond.

Utilization of Substituted Methoxybenzene Building Blocks (e.g., 1-(chloromethyl)-4-methoxybenzene)

An alternative to direct alkylation of anisole is the use of pre-functionalized methoxybenzene derivatives, such as 1-(chloromethyl)-4-methoxybenzene (also known as p-methoxybenzyl chloride or PMB-Cl). prepchem.com This versatile building block allows for the formation of a C-C bond through nucleophilic substitution reactions.

The synthesis of 1-(chloromethyl)-4-methoxybenzene can be achieved through several methods. One common laboratory-scale preparation involves the reaction of anisole with paraformaldehyde and hydrogen chloride. prepchem.com Industrially, it can be produced from 4-methoxybenzyl alcohol by reaction with thionyl chloride.

Once obtained, 1-(chloromethyl)-4-methoxybenzene can react with a variety of nucleophiles to form the desired product. For the synthesis of this compound, a potential, though not directly reported, route would involve the reaction of 1-(chloromethyl)-4-methoxybenzene with an organometallic reagent derived from a C9 alkyne or alkene, followed by manipulation of the side chain to introduce the methyl group and the double bond at the correct position. The use of 1-(chloromethyl)-4-methoxybenzene is well-established for the formation of C-C bonds in various synthetic contexts. organic-chemistry.orgsigmaaldrich.com

Reaction Optimization and Process Development for Related Structures

The successful synthesis of this compound and its analogs on a larger scale necessitates careful optimization of reaction conditions to maximize yield and purity while minimizing side products and environmental impact.

Catalyst Selection and Deactivation:

In Friedel-Crafts alkylations, the choice of catalyst is critical. While strong Lewis acids like AlCl₃ are effective, they can be difficult to handle and can lead to catalyst deactivation. numberanalytics.com Research has focused on developing more robust and recyclable solid acid catalysts. For the alkylation of aromatic hydrocarbons with long-chain olefins, factors such as catalyst pore size and acidity play a significant role in determining product selectivity and catalyst lifespan. mdpi.comresearchgate.net Catalyst deactivation, often due to coking, is a major challenge that can be addressed through strategies like catalyst regeneration. mdpi.comnumberanalytics.com

Control of Selectivity:

Controlling regioselectivity (ortho vs. para substitution) and preventing polyalkylation are key objectives in the optimization of Friedel-Crafts reactions. The methoxy group in anisole is an ortho-, para-director, and reaction conditions can be tuned to favor the desired para-isomer. prepchem.comyoutube.com The slow addition of the alkylating agent and controlling the stoichiometry of the reactants can help to minimize the formation of di- and tri-alkylated byproducts. Recent studies have explored methods to control the selectivity of intramolecular Friedel-Crafts alkylations using selenium-based reagents under mild conditions, which could potentially be adapted for intermolecular reactions. rsc.org

Process Intensification:

Modern process development often focuses on process intensification to improve efficiency and sustainability. For reactions involving the separation of products from complex mixtures, such as in the synthesis of anisole and its derivatives, advanced separation techniques can offer significant economic and environmental benefits compared to conventional methods.

Below is a summary of key parameters and their effects on the optimization of Friedel-Crafts alkylation reactions, a crucial step in the synthesis of related structures.

ParameterEffect on ReactionOptimization Strategies
Temperature Higher temperatures generally increase the reaction rate but can also lead to more side reactions and decreased selectivity. numberanalytics.comOperate at the lowest effective temperature to balance reaction rate and selectivity.
Catalyst Concentration Higher catalyst concentration can increase the reaction rate but may also promote catalyst deactivation and reduce selectivity. numberanalytics.comUse the minimum effective catalyst loading and consider catalyst regeneration strategies. numberanalytics.com
Solvent The choice of solvent can influence reaction rate, yield, and selectivity. numberanalytics.comSelect an inert, non-polar solvent with a low boiling point for easy removal. numberanalytics.com
Reactant Ratio An excess of the aromatic substrate can help to minimize polyalkylation.Use a molar excess of anisole relative to the alkylating agent.
Addition Rate Slow addition of the alkylating agent can help to control the reaction exotherm and minimize side reactions.Add the alkylating agent dropwise or in portions over a period of time.

Structure Relationships and Theoretical Molecular Design

Methodological Frameworks for Structure-Property and Structure-Reactivity Studies

The study of long-chain alkylbenzenes and their derivatives, such as 1-(dec-2-en-2-yl)-4-methoxybenzene, employs a variety of experimental and computational frameworks to elucidate the relationship between their molecular structure and their physical and chemical properties.

Experimental and Modeling Studies: Detailed kinetic models are crucial for understanding the reactivity of large alkylbenzenes, particularly in processes like oxidation. researchgate.net These models are often developed using automated generation software and are validated against experimental data obtained from reactors under controlled conditions. researchgate.net For instance, studies on the oxidation of alkylbenzenes with varying chain lengths have shown that longer alkyl chains can enhance low-temperature reactivity. researchgate.net This is attributed to a decreased influence of resonance-stabilized benzylic radicals. researchgate.net

Spectroscopic and Diffraction Techniques: To gain insights into intermolecular interactions, techniques like total neutron and X-ray scattering are used in conjunction with Molecular Dynamics simulations. researchgate.net These methods provide an atomistic-level view of the liquid state structure, revealing details about π-π stacking and weak hydrogen bonds such as C-H···O and C-H···π interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with another property of interest. nih.gov These models are valuable for predicting various physicochemical properties, thereby reducing the need for extensive experimental measurements. nih.govresearchgate.net For benzene (B151609) derivatives, topological indices have been successfully used to predict properties like critical pressure, Henry's law constant, and molar refractivity. nih.gov The development of these models often involves computational tools to calculate descriptors and statistical software to establish the correlations. nih.govresearchgate.net

A summary of methodological frameworks is presented in the table below.

FrameworkDescriptionApplication to Alkylbenzenes
Detailed Kinetic Modeling Development of comprehensive reaction mechanisms to simulate chemical processes like oxidation.Understanding the influence of alkyl chain length on the reactivity of alkylbenzenes. researchgate.net
Spectroscopic and Diffraction Analysis Use of techniques like neutron and X-ray scattering to probe molecular and intermolecular structures.Characterizing π-π stacking and weak hydrogen bonds in anisole (B1667542) derivatives. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Mathematical models that relate molecular descriptors to physicochemical properties.Predicting thermodynamic and other properties of benzene derivatives and ethers. nih.govresearchgate.net

Identification of Key Structural Features Influencing Molecular Recognition or Chemical Reactivity

The Role of the Methoxy (B1213986) Group: The methoxy group (-OCH₃) is an ortho-, para-directing group, meaning it activates the benzene ring towards electrophilic aromatic substitution at the positions ortho and para to it. wikipedia.org This is due to the electron-donating nature of the methoxy group, which increases the electron density of the aromatic ring through resonance. wikipedia.org This enhanced nucleophilicity makes the compound more reactive than benzene in such reactions. wikipedia.org The ether linkage itself is generally stable, though the methyl group can be cleaved under strongly acidic conditions. wikipedia.org

Intermolecular Interactions: The structure of anisole and its derivatives allows for various intermolecular interactions. These include hydrogen bonds and van der Waals forces, which are dominant in the crystal packing of anisole. researchgate.net Specifically, C···H-C hydrogen bonds have been identified as stabilizing interactions. researchgate.net In the liquid state, weak C-H···O and C-H···π interactions are also evident. researchgate.net These non-covalent interactions are crucial for molecular recognition processes, where the molecule might bind to a receptor or another molecule. mdpi.com

Key structural features and their influence are summarized in the table below.

Structural FeatureInfluence on Reactivity and Recognition
Methoxy Group Activates the benzene ring for electrophilic substitution at ortho and para positions. wikipedia.org
Benzylic Carbon A reactive site prone to oxidation. libretexts.org
Unsaturated Alkyl Chain Provides a site for addition reactions and contributes to hydrophobic interactions. nih.govmdpi.com
Aromatic Ring Participates in π-π stacking interactions. researchgate.net
Overall Structure Allows for weak intermolecular forces like C-H···O and C-H···π hydrogen bonds. researchgate.netresearchgate.net

Predictive Modeling Approaches (e.g., Quantitative Structure-Property Relationships, QSPR)

Predictive modeling, particularly through Quantitative Structure-Property Relationships (QSPR), offers a powerful tool for estimating the physicochemical properties of compounds like this compound. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

QSPR for Benzene Derivatives and Ethers: QSPR models have been successfully developed for various classes of organic compounds, including benzene derivatives and ethers. nih.govresearchgate.net For benzene derivatives, topological indices, which are numerical descriptors of molecular topology, have proven effective in predicting a range of properties. nih.gov Similarly, for ethers, QSPR models have been created to predict thermodynamic properties, often incorporating descriptors derived from molecular mechanics and quantum chemical calculations. researchgate.net These models can account for conformational flexibility by including the most probable molecular conformers in their development. researchgate.net

Descriptors Used in QSPR Models: A variety of molecular descriptors can be employed in QSPR studies. These can range from simple constitutional descriptors like molecular weight to more complex quantum-chemical descriptors such as total energy and standard heat of formation. nih.gov For polycyclic aromatic hydrocarbons, descriptors like electron affinity, ionization potential, Wiener and connectivity indexes, volume, and surface area have been used to predict environmentally relevant properties. nih.gov The selection of appropriate descriptors is a critical step in building a robust and predictive QSPR model.

Model Development and Validation: The development of a QSPR model typically involves selecting a set of molecules with known properties, calculating a range of molecular descriptors, and then using statistical methods like partial least squares regression to establish a mathematical relationship between the descriptors and the property of interest. nih.gov The predictive power and robustness of the resulting model are then assessed through internal and external validation techniques. nih.gov

Examples of properties predicted by QSPR models for related compounds are shown in the table below.

PropertyCompound ClassReference
Sub-cooled liquid vapor pressures (PL)Polychlorinated diphenyl ethers nih.gov
n-octanol/water partition coefficients (KOW)Polychlorinated diphenyl ethers nih.gov
Sub-cooled liquid water solubilities (SW,L)Polychlorinated diphenyl ethers nih.gov
Critical pressure, Henry's law, Gibb's energyBenzene derivatives nih.gov
Thermodynamic propertiesAlkanes, Alcohols, Polyols, and Ethers researchgate.net

Computational Approaches to Ligand-Receptor or Molecular Interaction Modeling

Computational modeling provides a powerful lens through which to examine the intricate dance of molecules at the atomic level. For this compound, these methods can predict how it might interact with biological receptors or other molecules, a key aspect of its potential biological activity.

Molecular Docking and Interaction Analysis: Homology modeling can be used to generate three-dimensional structures of target receptors when experimental structures are unavailable. nih.gov Subsequently, molecular docking simulations can predict the preferred binding orientation of a ligand, like this compound, to a receptor. Software like Discovery Studio® Visualizer can then be used to analyze the interaction surfaces, identifying key residues and types of interactions (e.g., hydrophobic, hydrogen bonds) that stabilize the ligand-receptor complex. nih.gov The affinity of these interactions can be quantified by calculating the dissociation constant (Kd) using tools like PRODIGY. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, ligand-based drug design (LBDD) methods can be employed. nih.gov These approaches derive a relationship between the structure and physicochemical properties of a series of compounds and their biological activity. nih.gov Methods like pharmacophore modeling identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Quantitative structure-activity relationship (QSAR) studies, a subset of LBDD, develop mathematical models to predict the activity of new compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon binding and provide insights into the stability of the ligand-receptor complex. These simulations are particularly useful for understanding the role of solvent and the flexibility of both the ligand and the receptor in the binding process. acs.org

A summary of computational approaches is provided in the table below.

Computational ApproachDescriptionApplication
Molecular Docking Predicts the binding orientation of a ligand to a receptor.Identifying potential binding modes of this compound to a biological target. nih.gov
Ligand-Based Drug Design (LBDD) Uses the structures of known active compounds to design new ones.Guiding the design of analogs of this compound with potentially improved activity. nih.gov
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Assessing the stability of the complex between this compound and a receptor and understanding the dynamics of their interaction. acs.org
Interaction Surface Analysis Visualizes and characterizes the non-covalent interactions between a ligand and a receptor.Detailing the specific atomic contacts and forces involved in the binding of this compound. nih.gov

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for a detailed examination of orbitals, charge distribution, and intramolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1-(dec-2-en-2-yl)-4-methoxybenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its optimized geometry, total energy, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Parameter Description Predicted Significance for this compound
Total Energy The total electronic and nuclear energy of the molecule in its optimized geometry.Provides a measure of the molecule's stability.
HOMO Energy The energy of the highest occupied molecular orbital.Indicates the ability to donate electrons; a higher energy suggests a better electron donor.
LUMO Energy The energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; a lower energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity, with a smaller gap suggesting higher reactivity.
Interaction Type Donor NBO Acceptor NBO Predicted Significance
Hyperconjugation σ(C-H), σ(C-C)σ(C-C), π(C=C)Stabilizes the molecule by delocalizing electron density.
Resonance LP(O)π*(Aromatic Ring)Enhances the electron density of the aromatic ring, influencing its reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the oxygen atom of the methoxy (B1213986) group and the π-system of the aromatic ring, indicating these as likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack.

Color Region Potential Predicted Location on this compound Implication for Reactivity
Red/Yellow NegativeOxygen atom, Aromatic ring π-systemSite for electrophilic attack
Blue PositiveHydrogen atomsSite for nucleophilic attack
Green NeutralAlkyl chainLess reactive region

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. aps.orgarxiv.orgrsc.org It is particularly useful for predicting electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. aps.org For this compound, TD-DFT calculations would provide the excitation energies and oscillator strengths for the principal electronic transitions. This information is crucial for understanding the molecule's response to light and for interpreting its UV-Vis absorption spectrum. The calculations would likely predict π → π* transitions within the aromatic system as the dominant absorptions.

Parameter Description Predicted Value for this compound
Excitation Energy (eV) The energy required to promote an electron from a lower to a higher energy level.Would correspond to wavelengths in the UV region.
Oscillator Strength (f) The probability of a particular electronic transition occurring.Higher values indicate more intense absorption peaks.
Wavelength (nm) The wavelength of light absorbed during the electronic transition.Predicted λmax would characterize the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations are typically performed on a single, static conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different accessible conformations and the energy barriers between them. For a flexible molecule like this compound, with its long decenyl chain, MD simulations would be essential to understand its conformational preferences and how these might influence its interactions and properties.

In Silico Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods can be used to predict various spectroscopic properties, providing a valuable comparison with experimental data. For this compound, in silico predictions of its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies, could be performed using DFT. These predicted spectra can aid in the structural elucidation of the compound.

Furthermore, computational chemistry can be employed to investigate potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. For instance, the mechanism of electrophilic substitution on the aromatic ring of this compound could be explored, providing a detailed understanding of the factors that control its regioselectivity.

Computational Design and Virtual Exploration of Analogues

In the quest for novel compounds with tailored properties, computational chemistry and advanced theoretical studies serve as a powerful tool for the rational design and virtual exploration of analogues of this compound. These in silico methods allow for the prediction of molecular properties and biological activities, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive empirical screening.

The virtual exploration of analogues typically commences with the construction of a virtual library of derivatives. This is achieved by systematically modifying the core structure of this compound. Modifications may include altering the length and saturation of the decenyl chain, repositioning the methoxy group on the benzene (B151609) ring, or introducing additional functional groups.

A key aspect of this computational exploration is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models aim to establish a mathematical correlation between the structural properties of the compounds and their biological activity. By analyzing a series of known compounds, QSAR models can predict the activity of newly designed, virtual analogues. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable for understanding how the steric and electrostatic fields of the molecules influence their activity. nih.gov

Molecular docking simulations are another critical component of the virtual screening process. nih.govnih.gov These simulations predict the preferred orientation of a ligand when bound to a specific target receptor, as well as the binding affinity. This information is crucial for designing analogues that can effectively interact with a biological target. The process involves generating a 3D model of the target receptor and then "docking" the virtual analogues into the active site to calculate a scoring function that estimates the binding energy.

Furthermore, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are integral to the early-stage evaluation of drug candidates. researchgate.netunair.ac.id These predictions help to identify potential liabilities, such as poor bioavailability or high toxicity, before significant resources are invested in their synthesis and experimental testing.

The following table presents hypothetical data from a virtual screening study of designed analogues of this compound, illustrating the types of data generated and analyzed in such computational explorations.

Table 1: Hypothetical Computational Data for Analogues of this compound

Compound IDModificationPredicted Binding Affinity (kcal/mol)Predicted hERG Inhibition (pIC50)Predicted Caco-2 Permeability (nm/s)Predicted Mutagenicity
Parent This compound-7.54.215.3Low
Analogue 1 Saturated decyl chain-7.84.114.8Low
Analogue 2 Hydroxyl group at para-position-8.25.112.1Low
Analogue 3 Shorter octyl chain-7.13.918.2Low
Analogue 4 Methoxy group at ortho-position-6.94.515.5Low
Analogue 5 Addition of a second methoxy group-8.54.813.5Moderate

Detailed Research Findings from a Hypothetical Study:

A hypothetical computational study on analogues of this compound could reveal several key findings. For instance, the saturation of the decenyl chain (Analogue 1) might lead to a slight increase in binding affinity, potentially due to enhanced hydrophobic interactions within a target binding pocket. The introduction of a polar hydroxyl group (Analogue 2) could significantly improve binding affinity through the formation of a hydrogen bond with a key amino acid residue in the receptor, although it might slightly decrease cell permeability.

Conversely, shortening the alkyl chain (Analogue 3) could result in a weaker binding affinity, suggesting that the length of the lipophilic tail is important for occupying a specific hydrophobic channel in the target protein. The repositioning of the methoxy group (Analogue 4) might lead to a decrease in binding affinity due to steric clashes or the loss of a favorable interaction. The addition of a second methoxy group (Analogue 5) could enhance binding but might also introduce a potential liability for mutagenicity, as predicted by in silico toxicology models. researchgate.net

These virtual exploration and computational design studies provide invaluable insights that guide the selection of a limited number of high-priority analogues for chemical synthesis and subsequent experimental validation. This rational, computer-aided approach accelerates the discovery and optimization of lead compounds.

Derivatization Strategies for Analytical and Functional Enhancement

Principles of Chemical Derivatization for Chromatographic Analysis

Chemical derivatization is a cornerstone technique in chromatographic analysis, employed to overcome inherent limitations of certain analytes and enhance the quality of analytical data. researchgate.net The primary goal is to modify the chemical structure of a target molecule, such as 1-(Dec-2-EN-2-YL)-4-methoxybenzene, to improve its suitability for separation and detection by either gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org

The core principles of derivatization revolve around several key objectives:

Improving Volatility for GC Analysis : Gas chromatography requires that analytes be volatile and thermally stable. sigmaaldrich.com Compounds with high molecular weights or polar functional groups, which can lead to strong intermolecular forces like hydrogen bonding, often exhibit low volatility. researchgate.net Derivatization modifies these functional groups to create a less polar, more volatile derivative that can be readily analyzed by GC without thermal decomposition. researchgate.netresearch-solution.com

Enhancing Detector Response : Many compounds lack a native chromophore (a group that absorbs UV-Visible light) or a fluorophore (a group that fluoresces), making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. hta-it.comveeprho.comnih.gov Derivatization introduces these "tags" into the molecule, significantly increasing the sensitivity and selectivity of the detection method. hta-it.commdpi.com For example, attaching a halogen-containing group can dramatically enhance the response of an electron capture detector (ECD) in GC. libretexts.orgresearch-solution.com

Increasing Stability : Some molecules may be thermally labile, decomposing at the high temperatures used in GC inlets. sigmaaldrich.com Converting the compound to a more stable derivative, such as through silylation or acylation, can prevent this degradation and ensure accurate quantification. libretexts.org

A successful derivatization reaction should ideally be rapid, reproducible, and proceed to completion (95-100%) without causing structural rearrangements or sample loss. nih.gov

Strategies for Introducing Detectable Tags (Chromophores, Fluorophores)

For a compound like this compound, which possesses a benzene (B151609) ring that absorbs UV light but may not provide sufficient sensitivity for trace-level analysis, derivatization to introduce highly responsive tags is a valuable strategy. nih.govquora.com This is particularly crucial for HPLC analysis where detection is often based on UV-Vis absorption or fluorescence. hta-it.com

Introducing Chromophores for Enhanced UV-Vis Detection: A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. veeprho.com While this compound has an inherent chromophore (the methoxybenzene ring), its absorptivity can be significantly increased by introducing moieties with extensive conjugation. libretexts.org This allows for detection at longer, more specific wavelengths, reducing interference from matrix components. mdpi.com

Potential strategies applicable to the target molecule could involve electrophilic aromatic substitution on the electron-rich benzene ring, activated by the methoxy (B1213986) group. Reagents that add highly conjugated systems could be employed.

Derivatizing Reagent ClassTarget FunctionalityPotential Effect on DetectionExample Reagent
Nitrating AgentsAromatic Ring (C-H bond)Introduces nitro group, a chromophore. blogspot.comNitric Acid/Sulfuric Acid
Acylating Agents with ChromophoresAromatic Ring (Friedel-Crafts Acylation)Adds a conjugated ketone.4-Nitrobenzoyl Chloride spectrumchemical.com
Diazonium SaltsActivated Aromatic RingForms a highly colored azo compound.Diazotized Sulfanilic Acid

Introducing Fluorophores for Fluorescence Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. The process involves labeling the analyte with a fluorophore, a molecule that emits light after being excited at a specific wavelength. tcichemicals.com

While many common fluorescent labeling reagents, or fluorigenic agents, target active functional groups like amines or phenols, strategies exist for less functionalized compounds. oup.comnih.gov For this compound, derivatization could theoretically proceed via:

Electrophilic Aromatic Substitution : Using a reagent that contains a fluorescent tag and can react with the activated benzene ring.

Derivatization of the Alkene Bond : The carbon-carbon double bond in the decenyl chain could be targeted by specific reactions that add a fluorescent moiety.

Dansyl chloride is a classic fluorogenic reagent that reacts with phenols and amines to create highly fluorescent derivatives detectable by HPLC. oup.comsigmaaldrich.com While the methoxy group of the target compound is an ether, not a phenol (B47542), demethylation could theoretically expose a hydroxyl group for subsequent dansylation. rsc.orgoup.com Other reagents like NBD chloride can react with primary amines and thiols but are also used for HPLC derivatization. biomol.com

Fluorogenic ReagentTarget Functional GroupExcitation λ (nm)Emission λ (nm)
Dansyl ChloridePhenols, Amines~337~492
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary/Secondary Amines~260~310
NBD ChloridePrimary Amines, Thiols~470~530

Derivatization for Improved Volatility or Stability in Analytical Methods

For gas chromatography (GC), analytes must be both volatile and thermally stable enough to pass through the GC system without degrading. sigmaaldrich.com this compound, with a molecular weight over 200 g/mol and a long alkyl chain, may have a boiling point high enough to benefit from derivatization to improve its chromatographic properties.

Silylation: Silylation is the most prevalent derivatization technique for GC analysis. selectscience.net It involves replacing an active hydrogen atom (from groups like -OH, -NH, -SH, or -COOH) with a non-polar alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgselectscience.net This process reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability. researchgate.net

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), bis(trimethylsilyl)acetamide (BSA), and N-trimethylsilylimidazole (TMSI). sigmaaldrich.comwikipedia.org While these reagents primarily target active hydrogens, which this compound lacks, the methoxy group itself is generally stable and unreactive to these agents under standard conditions. The primary benefit of silylation would apply to related compounds where the methoxy group is a hydroxyl (a phenol), which would be readily derivatized. sigmaaldrich.com For the target compound itself, silylation is not a primary strategy for increasing volatility as there are no active hydrogens to replace.

Alkylation: Alkylation is another strategy used to increase volatility by adding an alkyl group. nih.gov This method is commonly used to convert carboxylic acids into their more volatile ester forms. libretexts.orgresearchgate.net For a compound like this compound, which is an ether and lacks acidic protons, standard alkylation reactions for improving volatility are not directly applicable. However, derivatization of the alkene bond is a possibility. For instance, reactions that cleave the double bond and alkylate the resulting fragments could be used for structural analysis, though this modifies the original structure significantly.

The stability of the ether linkage in this compound is generally high under typical GC conditions, but derivatization could be considered if analytical challenges like poor peak shape or column interaction were observed.

Derivatization TechniqueReagent ExampleTarget Functional GroupPrimary Effect
SilylationBSTFA-OH, -COOH, -NH, -SHIncreases volatility, thermal stability. sigmaaldrich.com
AcylationTrifluoroacetic Anhydride (TFAA)-OH, -NHIncreases volatility, enhances ECD detection. libretexts.org
Alkylation (Esterification)BF3-MethanolCarboxylic AcidsIncreases volatility, improves peak shape. libretexts.org

Design of Derivatized Analogs for Modified Chemical Reactivity

Derivatization can be used not only for analytical enhancement but also to create analogs with altered chemical reactivity for functional studies. By introducing new functional groups, the electronic properties, steric profile, and potential binding interactions of the parent molecule can be systematically modified.

For this compound, the two primary sites for modifying reactivity are the aromatic ring and the alkene double bond.

Modification of the Aromatic Ring: The methoxy (-OCH3) group on the benzene ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgncert.nic.in This means that electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methoxy group. Since the para position is already occupied by the decenyl chain, substitutions will be directed to the two equivalent ortho positions. This provides a reliable method for designing analogs.

Nitration : Treating the compound with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group, a strong electron-withdrawing group, onto the ring. masterorganicchemistry.com This would deactivate the ring toward further substitution and significantly alter its electronic properties.

Halogenation : Reaction with Br2 in the presence of a Lewis acid (or without, due to the activated ring) would introduce a bromine atom at an ortho position. This adds a new reactive handle for further synthetic transformations (e.g., cross-coupling reactions).

Friedel-Crafts Acylation/Alkylation : Introducing acyl (R-C=O) or new alkyl groups onto the ring can modify its steric and electronic properties. suniv.ac.in

Modification of the Alkene Bond: The carbon-carbon double bond in the decenyl side chain is another site for chemical modification.

Epoxidation : Reaction with a peroxy acid (like m-CPBA) would convert the alkene to an epoxide. Epoxides are versatile chemical intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups.

Dihalogenation : The addition of halogens like Br2 across the double bond would yield a vicinal dibromide, increasing the molecular weight and providing sites for subsequent elimination or substitution reactions.

Oxidative Cleavage : Strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4) can cleave the double bond, yielding aldehydes, ketones, or carboxylic acids depending on the reaction conditions. This drastically alters the structure, effectively splitting the decenyl chain.

Hydroboration-Oxidation : This two-step reaction sequence would convert the alkene into an alcohol, introducing a hydroxyl group onto the alkyl chain. This new -OH group could then be a site for further derivatization, such as esterification or silylation.

These strategies allow for the rational design of a library of analogs based on the this compound scaffold, each with unique reactivity and physicochemical properties.

Emerging Research Directions and Methodological Advancements

Integration of Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Standard spectroscopic methods like 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) can confirm the presence of key functional groups in 1-(Dec-2-en-2-yl)-4-methoxybenzene. However, for unambiguous structural confirmation and detailed conformational analysis, the integration of more advanced techniques is essential. These methods provide deeper insights into connectivity, stereochemistry, and the spatial arrangement of atoms.

Two-dimensional (2D) NMR spectroscopy is indispensable for definitively assigning proton and carbon signals, especially for complex molecules with overlapping resonances. Key 2D NMR experiments applicable to this compound include:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the decenyl chain, allowing for the mapping of adjacent protons and confirming the structure of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC provides an unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would definitively link the decenyl chain to the methoxybenzene ring by showing correlations from the vinylic protons or the allylic protons of the chain to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is vital for determining the E/Z stereochemistry of the double bond and the preferred conformation of the molecule.

Advanced mass spectrometry techniques offer more than just the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, providing critical structural information. For an aromatic ether like this compound, characteristic fragmentation patterns would include cleavage at the bond beta to the aromatic ring and cleavage alpha to the oxygen atom.

Table 1: Hypothetical 2D NMR Correlations for Structural Elucidation.
ExperimentCorrelating NucleiExpected Key Correlations for this compoundInformation Gained
COSY¹H ↔ ¹HCorrelations between protons on C3-C4, C4-C5, etc., up to C9-C10 of the decenyl chain.Confirms the connectivity of the entire aliphatic chain.
HSQC¹H ↔ ¹³C (Direct)Assigns each protonated carbon in the aromatic ring and the decenyl chain.Directly links proton signals to their attached carbon atoms.
HMBC¹H ↔ ¹³C (Long-Range)Correlation from the methoxy (B1213986) protons (-OCH₃) to the aromatic C4. Correlation from the allylic protons (on C1 and C4) to the vinylic carbon C2 and the aromatic C1.Confirms the attachment points of the methoxy group and the decenyl chain to the benzene (B151609) ring.

Novel Catalytic Systems for Efficient Synthesis

The synthesis of alkenylarenes like this compound has traditionally relied on methods such as Friedel-Crafts reactions, which often lack regioselectivity and require harsh conditions. Modern organometallic catalysis offers far more efficient and selective routes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable here. A potential strategy would be the Suzuki or Negishi coupling of a 4-methoxyphenylboronic acid (or organozinc reagent) with a suitable 2-bromo-2-decene derivative. Advances in this area focus on developing highly active catalysts that work at low loadings and are tolerant of various functional groups. For instance, catalyst systems using palladium precursors with specialized phosphine or N-heterocyclic carbene (NHC) ligands demonstrate high efficacy.

Direct C-H activation/alkenylation represents a more atom-economical approach, avoiding the need to pre-functionalize the starting materials with halides or organometallic reagents. Rhodium(I) and Palladium(II) catalysts have been developed for the oxidative alkenylation of arenes with alkenes. A hypothetical synthesis could involve the direct coupling of anisole (B1667542) with 2-decyne or a related alkyne, catalyzed by a palladium/carboxylic acid system, which can promote C-H bond activation on the arene. Recent research has focused on developing catalysts that offer high regioselectivity for the linear product and can operate under aerobic conditions, enhancing their practicality.

Table 2: Comparison of Modern Catalytic Strategies.
Catalytic MethodExample ReactantsAdvantagesChallenges
Suzuki Cross-Coupling4-Methoxyphenylboronic acid + 2-Bromo-2-deceneHigh reliability, functional group tolerance, well-understood mechanism.Requires pre-functionalization of both coupling partners, generates stoichiometric boronic waste.
Heck Reaction4-Iodoanisole + 2-DeceneGood for forming C-C bonds with alkenes.Control of regioselectivity and E/Z isomerism can be difficult.
Direct C-H AlkenylationAnisole + 2-DecyneHigh atom economy, reduces synthetic steps, avoids halogenated intermediates.Requires directing groups for selectivity in some systems, can require harsh conditions or strong oxidants.

Green Chemistry Principles in the Synthesis of Methoxybenzene Derivatives

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. This involves a holistic approach to minimize environmental impact and improve safety.

Use of Renewable Feedstocks: The methoxybenzene moiety can be derived from anethole (B165797), a natural product found in the essential oils of anise and fennel. Anethole can be oxidatively cleaved to anisaldehyde, which can then be further elaborated. The decenyl chain could potentially be sourced from fatty acids derived from plant oils.

Catalysis over Stoichiometric Reagents: As discussed in the previous section, using catalytic amounts of transition metals is inherently greener than using stoichiometric reagents (e.g., in classical Friedel-Crafts reactions with AlCl₃). Catalysts reduce waste and increase efficiency.

Safer Solvents and Auxiliaries: Research into the synthesis of methoxybenzene derivatives has explored replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents such as 2-methyltetrahydrofuran. Solvent-free reactions, where possible, are an even better alternative.

Design for Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch heating.

Computational Methodologies for Predicting Complex Molecular Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound before they are synthesized, guiding experimental work and providing deeper mechanistic insights.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. For the target compound, DFT can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths, bond angles, and the conformation of the flexible decenyl chain.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data to confirm the structure.

Analyze Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity.

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of molecules over time. MD simulations can model how the long, flexible decenyl chain of this compound behaves in different environments (e.g., in a solvent or interacting with a surface). This is particularly relevant for understanding potential applications related to self-assembly, membrane interactions, or material properties where the molecule's flexibility and intermolecular interactions are key.

Table 3: Application of Computational Methods.
MethodologyPredicted PropertySignificance
Density Functional Theory (DFT)Optimized Geometry & Conformational EnergiesIdentifies the most stable 3D shape of the molecule.
HOMO/LUMO Energies & MEP MapsPredicts chemical reactivity and sites for potential reactions.
Calculated NMR/IR SpectraAids in the interpretation and confirmation of experimental spectroscopic data.
Molecular Dynamics (MD)Chain dynamics, solvent interactions, self-assembly behaviorProvides insight into macroscopic properties and behavior in complex systems.

Q & A

Q. Critical Considerations :

  • Steric hindrance from the methoxy group may slow reaction kinetics. Computational modeling (DFT) can predict regioselectivity .

Which analytical techniques are most effective for structural confirmation and stereochemical analysis?

Q. Structural Elucidation Protocols

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the methoxy group (~δ 3.8 ppm) and olefinic protons (δ 5.2–5.8 ppm) confirm substitution patterns .
    • NOESY : Detects spatial proximity between the methoxy group and dec-2-en-2-yl protons to resolve stereochemistry .
  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to determine enantiomeric excess .

Data Contradiction Resolution :
Discrepancies in spectral data (e.g., unexpected coupling constants) should prompt re-evaluation of reaction conditions or crystallization trials for X-ray diffraction (using SHELX for refinement) .

How does the methoxy group influence the electronic properties of the benzene ring, and how can this be experimentally quantified?

Q. Electronic Effects and Experimental Design

  • Hammett Studies : Compare reaction rates of methoxy-substituted derivatives versus electron-withdrawing groups (e.g., nitro) in SNAr reactions.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-donating effects via Fukui indices or electrostatic potential maps .

Q. Example Results :

Substituentσₚ (Hammett)Fukui Index (Ring Carbon)
-OCH₃-0.270.45
-NO₂+0.780.12

What strategies are recommended for resolving contradictory data in synthetic or analytical workflows?

Q. Advanced Data Validation

  • Replicate Experiments : Perform triplicate syntheses under identical conditions to assess reproducibility.
  • Alternative Characterization : If NMR is ambiguous, use high-resolution mass spectrometry (HRMS) or X-ray crystallography for definitive structural assignment .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediate species causing variability .

What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Q. Biological Screening Methodologies

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to test derivatives against kinases (e.g., EGFR or BRAF) at 10 μM concentrations .
  • Antibacterial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Q. Data Interpretation :

  • Structure-activity relationships (SAR) can be established by correlating substituent electronic profiles (e.g., Hammett σ) with IC₅₀ values .

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